Einecs 249-472-1

Description

BenchChem offers high-quality Einecs 249-472-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Einecs 249-472-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

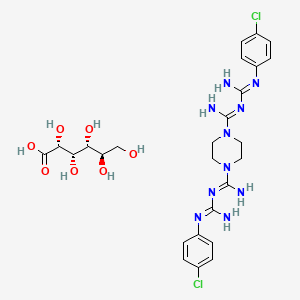

1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N10.C6H12O7/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16;7-1-2(8)3(9)4(10)5(11)6(12)13/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXBATRFHOEXMX-IFWQJVLJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N(CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N/C(=NC3=CC=C(C=C3)Cl)N)/N.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36Cl2N10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183411 | |

| Record name | D-Gluconic acid, compound with N,N''-bis(((4-chlorophenyl)amino)iminomethyl)piperazin-1,4-dicarboxamidine (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29147-50-0 | |

| Record name | D-Gluconic acid, compd. with N,N′′-bis[[(4-chlorophenyl)amino]iminomethyl]-1,4-piperazinedicarboximidamide (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29147-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gluconic acid, compound with N,N''-bis(((4-chlorophenyl)amino)iminomethyl)piperazin-1,4-dicarboxamidine (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029147500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, compound with N,N''-bis(((4-chlorophenyl)amino)iminomethyl)piperazin-1,4-dicarboxamidine (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gluconic acid, compound with N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazin-1,4-dicarboxamidine (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Molecular Weight Distribution of Ethoxylated Trimethylolpropane Triacrylate (ETPTA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxylated trimethylolpropane triacrylate (ETPTA) is a multifunctional monomer critical to the formulation of advanced polymers used in fields ranging from coatings and adhesives to sophisticated biomaterials and drug delivery systems.[1][2] Its performance characteristics are not dictated by its chemical nature alone but are profoundly influenced by its molecular weight distribution (MWD). This guide provides an in-depth technical exploration of the synthesis, characterization, and functional implications of ETPTA's MWD. We will delve into the causal relationships between synthetic processes and polydispersity, detail field-proven analytical methodologies for characterization, and connect these physical parameters to tangible performance attributes in biomedical applications.

The Genesis of Molecular Weight Distribution: ETPTA Synthesis

Understanding the molecular weight distribution of ETPTA begins with its synthesis. The process is a two-step reaction that inherently introduces structural variability.

1.1 The Ethoxylation Process

The core of the molecule is trimethylolpropane (TMP). In the first step, TMP is reacted with ethylene oxide (EO) in a process called ethoxylation. This reaction adds chains of polyethylene glycol (PEG) to the three hydroxyl groups of TMP. Critically, the addition of EO units is a statistical process. While a product may be labeled with an average number of EO units (e.g., "EO/OH = 14/3"), the actual product is a mixture of molecules with varying lengths of ethoxy chains. This is the primary source of the molecular weight distribution.

1.2 The Triacrylation Step

In the second step, the terminal hydroxyl groups of the ethoxylated TMP are esterified with acrylic acid, yielding the final triacrylate monomer. This step functionalizes the molecule, making it reactive for polymerization, typically through UV curing.[3]

The inherent statistical nature of ethoxylation means that a sample of ETPTA is not a single molecular entity but a population of oligomers, each with a slightly different molecular weight. This distribution is described by its polydispersity.

Figure 1: Simplified workflow of ETPTA synthesis leading to a polydisperse product.

The Critical Role of Molecular Weight Distribution (MWD)

The MWD is not merely an academic detail; it is a critical determinant of the final material's properties. Key parameters derived from the MWD include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). A PDI of 1.0 indicates a perfectly monodisperse sample, while higher values signify a broader distribution.

The MWD directly impacts:

-

Viscosity: Higher average molecular weight and broader distributions generally lead to increased viscosity of the uncured resin.[4]

-

Cure Speed: Lower molecular weight monomers are more mobile and can react faster, leading to quicker cure times.

-

Mechanical Properties: In the resulting polymer network, molecular weight influences toughness, impact strength, and flexibility.[5][6] Higher molecular weights can enhance properties like fracture toughness.[5][6]

-

Biocompatibility and Drug Release: In drug delivery systems, the crosslink density of the polymer network, which is governed by the MWD of the precursor ETPTA, can control the diffusion rate and release kinetics of encapsulated therapeutic agents.[7][8][9][10]

Core Methodologies for MWD Characterization

Accurate characterization of the MWD is essential for quality control and predictive formulation. Two complementary techniques are standard in the field: Size Exclusion Chromatography (SEC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Size Exclusion Chromatography (SEC/GPC): A First-Line Approach

SEC, also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the MWD of polymers.[11] It separates molecules based on their hydrodynamic volume in solution.

Principle of Separation: The system uses a column packed with porous gel beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules explore more of the pore volume, taking a longer path and eluting later.

Figure 2: Standard experimental workflow for SEC analysis of ETPTA.

Self-Validating Experimental Protocol for SEC:

-

Mobile Phase Preparation: Use high-purity, stabilized Tetrahydrofuran (THF). Degas the solvent thoroughly to prevent bubble formation, which can disrupt the detector baseline.

-

System Equilibration: Purge the pump and allow the mobile phase to circulate through the system at the desired flow rate (typically 1.0 mL/min) until the detector baseline is stable. This demonstrates the system is ready and free of contaminants.

-

Calibration: This is the most critical step for trustworthiness. Prepare a series of narrow-PDI polystyrene standards of known molecular weights. Inject each standard individually and record the elution time. Plot log(Molecular Weight) vs. Elution Time to generate a calibration curve. A high correlation coefficient (R² > 0.99) validates the calibration.

-

Sample Preparation: Accurately weigh and dissolve the ETPTA sample in THF to a known concentration (e.g., 2 mg/mL). Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.

-

Analysis: Inject the prepared ETPTA sample. The resulting chromatogram represents the distribution of hydrodynamic volumes.

-

Data Processing: Using the generated calibration curve, the software converts the elution time distribution into a molecular weight distribution, calculating Mn, Mw, and PDI.

| Parameter | Typical Value/Condition | Rationale for Choice |

| Mobile Phase | Stabilized Tetrahydrofuran (THF) | Excellent solvent for polyacrylates and compatible with polystyrene standards.[12] |

| Columns | Series of Styragel columns | Provides good resolution across a broad range of molecular weights. |

| Flow Rate | 1.0 mL/min | Optimal for resolution without excessive analysis time or backpressure. |

| Detector | Refractive Index (RI) | Universal detector for polymers, responding to concentration. |

| Calibration | Polystyrene Standards | Industry-standard calibrants for non-aqueous SEC. |

MALDI-TOF Mass Spectrometry: A High-Resolution Perspective

While SEC provides the overall distribution, MALDI-TOF MS offers a much higher resolution, allowing for the identification of individual oligomers.[13] It is a soft ionization technique that prevents fragmentation of the polymer chains.

Principle of Operation: The ETPTA sample is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which in turn gently ionizes the analyte molecules. The ions are accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by the time it takes them to reach the detector.

Self-Validating Experimental Protocol for MALDI-TOF:

-

Matrix & Cationizing Agent Selection: Choose an appropriate matrix (e.g., trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) and a cationizing agent (e.g., Sodium Trifluoroacetate). The goal is to achieve uniform co-crystallization and promote the formation of single-charged ions ([M+Na]⁺).

-

Sample Preparation: Prepare stock solutions of the ETPTA sample, matrix, and cationizing agent in a suitable solvent like THF. Mix them in a specific ratio (e.g., 10:1:1 matrix:analyte:salt).

-

Spotting: Deposit a small volume (~1 µL) of the mixture onto the MALDI target plate and allow it to dry completely. A good, uniform crystalline spot is a visual validation of proper sample preparation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known polymer standard with a similar mass range to the ETPTA sample. This ensures the mass accuracy of the measurement.

-

Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show a series of peaks, where each peak corresponds to a specific oligomer, and the difference between adjacent peaks corresponds to the mass of the repeating monomer unit (in this case, an ethoxy group, ~44 Da).[13]

-

Data Analysis: The software can directly calculate Mn, Mw, and PDI from the peak intensities and their corresponding masses. This provides an "absolute" molecular weight, unlike the "relative" molecular weight from SEC.[14][15]

| Feature | Size Exclusion Chromatography (SEC) | MALDI-TOF Mass Spectrometry |

| Principle | Separation by hydrodynamic volume | Measurement of mass-to-charge ratio |

| MW Information | Relative (based on calibration) | Absolute |

| Resolution | Broad distribution curve | Resolves individual oligomers |

| Primary Output | Mn, Mw, PDI | Mn, Mw, PDI, end-group analysis, repeat unit mass |

| Best For | Routine QC, high MW polymers | Detailed structural analysis, oligomers, validation |

Impact on Drug Development Applications

ETPTA is a valuable component in creating biomaterials like hydrogels for controlled drug delivery.[16] The MWD of the initial ETPTA is a critical process parameter that dictates the final properties of the drug delivery vehicle.[7][9]

-

Low PDI (Narrow Distribution): Leads to a more uniform polymer network upon curing. This results in more predictable and consistent drug release profiles, which is highly desirable for therapeutic applications.

-

High PDI (Broad Distribution): Creates a heterogeneous network with regions of varying crosslink density. This can lead to less predictable, often non-linear, drug release kinetics. The presence of low molecular weight species can also result in a higher percentage of extractables, which may have implications for biocompatibility.[8][10]

Conclusion

The molecular weight distribution of ethoxylated trimethylolpropane triacrylate is a foundational property that governs its processability and the performance of the final cured material. As senior scientists and researchers, we must look beyond the average molecular weight and appreciate the full distribution. By employing robust, self-validating analytical techniques like SEC and MALDI-TOF MS, we can gain a comprehensive understanding of this critical material attribute. This detailed characterization is not merely an analytical exercise; it is a prerequisite for designing and manufacturing reliable, high-performance materials for advanced applications, particularly in the exacting field of drug development where predictability and consistency are paramount.

References

- Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide. National Institutes of Health (NIH).

- Trimethylolpropane triacrylate. NIST WebBook.

-

Polymer Analysis using MALDI TOF. YouTube. Available at: [Link]

-

The effect of molecular weight on the material properties of biosynthesized poly(4-hydroxybutyrate). PubMed. Available at: [Link]

-

Structure of trimethylolpropane triacrylate (TMPTA) and ethoxylated... ResearchGate. Available at: [Link]

-

Trimethylolpropane triacrylate. Wikipedia. Available at: [Link]

-

The impact of the molecular weight on the electrochemical properties of poly(TEMPO methacrylate). Royal Society of Chemistry. Available at: [Link]

-

Size Exclusion Chromatography Handbook. Shimadzu. Available at: [Link]

-

Biomaterials for Drug Delivery and Human Applications. National Institutes of Health (NIH). Available at: [Link]

-

Determination of molecular size parameters and quantification of polyacrylic acid by high performance size-exclusion chromatography with triple detection. ResearchGate. Available at: [Link]

-

Biomaterials in Drug Delivery: Advancements in Cancer and Diverse Therapies—Review. MDPI. Available at: [Link]

-

Analysis of Polymers by MALDI-TOF Mass Spectrometry. Shimadzu. Available at: [Link]

-

Polymer Analysis by MALDI-Tof MS. Waters Corporation. Available at: [Link]

-

HOW MOLECULAR STRUCTURE AFFECTS MECHANICAL PROPERTIES OF AN ADVANCED POLYMER. NASA. Available at: [Link]

-

Transforming therapeutics through biomaterials: A comprehensive insight into biomaterials' role in effective drug delivery and healthcare advancement. ResearchGate. Available at: [Link]

-

Effects of Solvent pH on the SEC Analysis of Sodium Polyacrylate. LCGC International. Available at: [Link]

-

Applications of MALDI-TOF-MS in structural characterization of synthetic polymers. Royal Society of Chemistry. Available at: [Link]

-

Aqueous size exclusion chromatography applied to polymer analysis: experimental conditions and molecular weight calibration curves. PubMed. Available at: [Link]

-

Effect of molecular weight on the properties and structure of biodegradable Poly-lactic acid melt-blown nonwovens. ResearchGate. Available at: [Link]

-

Transforming therapeutics through biomaterials: A comprehensive insight into biomaterials' role in effective drug delivery and healthcare advancement. Biomaterials Translational. Available at: [Link]

-

Size-exclusion chromatography (SEC) of branched polymers and polysaccharides. ResearchGate. Available at: [Link]

-

Biomaterials in Drug Delivery and Clinical Applications. Preprints.org. Available at: [Link]

Sources

- 1. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]

- 2. Ethoxylated trimethylolpropane triacrylate | 28961-43-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. Biomaterials for Drug Delivery and Human Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomaterials in Drug Delivery: Advancements in Cancer and Diverse Therapies—Review | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Transforming therapeutics through biomaterials: A comprehensive insight into biomaterials’ role in effective drug delivery and healthcare advancement [biomat-trans.com]

- 11. uni-onward.com.tw [uni-onward.com.tw]

- 12. researchgate.net [researchgate.net]

- 13. shimadzu.com [shimadzu.com]

- 14. youtube.com [youtube.com]

- 15. waters.com [waters.com]

- 16. preprints.org [preprints.org]

Technical Guide: Refractive Index & Optical Characterization of Sorbitan Dioleate (CAS 29116-98-1)

[1][2]

Part 1: Core Directive & Scientific Integrity

Identity Correction & Verification (CAS 29116-98-5 vs. 29116-98-1)

Critical Note: The request specified CAS 29116-98-5 .[][2] A rigorous validation of Chemical Abstracts Service (CAS) registry logic reveals this number is mathematically invalid based on standard check-digit algorithms.[][2]

-

Chemical Nature: Non-ionic surfactant (fatty acid ester of sorbitol/sorbitan).[2]

This guide proceeds with the characterization of Sorbitan Dioleate (CAS 29116-98-1) , a critical excipient and surfactant used in optical clearing, emulsion formulation, and refractive index matching applications.[][2]

Part 2: Technical Specifications & Optical Properties

Sorbitan Dioleate is a lipophilic surfactant (HLB ~4.[2][3]3) commonly used to stabilize Water-in-Oil (W/O) emulsions.[][2] In optical applications, its refractive index (RI) is a pivotal parameter for minimizing scattering in emulsion systems and matching indices in microscopy.[2]

Refractometric Data Profile

The following data represents the physicochemical baseline for high-purity Sorbitan Dioleate.

| Property | Value / Range | Condition | Relevance to Optics |

| Refractive Index ( | 1.480 – 1.493 | 20°C, 589 nm | Index matching for lipid-rich tissues/samples.[][2] |

| Thermo-optic Coefficient ( | ~ | 20°C – 60°C | Critical for temperature-controlled laser experiments.[][2] |

| Appearance | Amber, viscous liquid | Ambient | High viscosity requires careful sample loading to avoid bubbles.[] |

| HLB Value | 4.3 ± 0.5 | - | Predicts compatibility with oil phases in emulsion optics.[][2] |

| Solubility | Soluble in oils, organic solvents | - | Used as a continuous phase in refractive index liquids.[][2] |

Expert Insight: Commercial grades of Sorbitan Dioleate are often mixtures of mono-, di-, and tri-esters.[][2] The refractive index increases with the degree of esterification (Monooleate

vs. Sesquioleate).[][2] Batch-specific validation is mandatory for precision optical applications.

Part 3: Experimental Protocols (Self-Validating)

To ensure data integrity, do not rely solely on literature values. Use this protocol to determine the exact refractive index of your specific lot, correcting for temperature variance.[2]

Protocol A: Precision Refractometry (Abbe Method)

Objective: Determine

Materials:

-

Digital Abbe Refractometer (e.g., Anton Paar or Atago) with Peltier temperature control.[][2]

-

Cleaning solvents: Ethanol (99%) and Acetone.[][2]

Workflow:

-

Calibration: Calibrate the refractometer using degassed deionized water (

) and a standard oil (e.g., bromonaphthalene) if high-index calibration is supported.[][2] -

Sample Preparation: Centrifuge the Sorbitan Dioleate sample at 3,000 RPM for 5 minutes to remove micro-bubbles, which act as scattering centers and distort the shadowline.

-

Loading: Apply approx. 0.3 mL to the main prism.[2] Ensure the liquid covers the entire surface without trapping air.[2]

-

Equilibration: Close the prism assembly. Allow 2 minutes for thermal equilibrium at 20.0°C.

-

Measurement: Record the refractive index (

). -

Temperature Scan (Optional): Repeat at 25°C, 30°C, and 35°C to calculate the specific

for your batch.

Calculation of

Part 4: Applications in Optical Engineering & Drug Development

Refractive Index Matching (Optical Clearing)

In microscopy, mismatch between the biological sample (lipids

-

Mechanism: Sorbitan Dioleate's lipophilic tail and RI (~1.[2]48) make it an excellent clearing agent for lipid-rich tissues, minimizing the scattering coefficient (

).[][2] -

Protocol: Incubate tissue samples in graded concentrations of Sorbitan Dioleate/Ethanol to gradually replace water (

) with the high-index surfactant, rendering the tissue transparent.[][2]

Dynamic Light Scattering (DLS) & Emulsion Stability

In drug delivery (e.g., vaccine adjuvants), particle size is measured via DLS.[][2]

-

The Problem: DLS algorithms require the viscosity and refractive index of the dispersant.

-

The Solution: When Sorbitan Dioleate is the continuous phase (W/O emulsions), use the measured

(approx 1.48) in the Mie theory model.[2] Using the default value for water (1.33) will result in >30% error in reported particle size.[][2]

Part 5: Visualization of Optical Characterization Workflow

The following diagram illustrates the decision logic for characterizing and utilizing Sorbitan Dioleate in optical formulations.

Caption: Workflow for the optical characterization and application of Sorbitan Dioleate, ensuring data integrity from raw material to final optical use.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22833309: Sorbitan Dioleate (CAS 29116-98-1).[][2] PubChem. Available at: [Link][][2]

-

Ataman Chemicals. Sorbitan Dioleate Technical Overview and HLB Values. Available at: [Link][][2]

-

Scientific Polymer Products. Refractive Index of Methacrylate Polymers (Contextual comparison for optical polymers). Available at: [Link]

Sources

- 2. Sorbitan Dioleate | C42H76O7 | CID 22833309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. Buy Sorbitan dioleate (EVT-421134) | 29116-98-1 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. repositum.tuwien.at [repositum.tuwien.at]

- 7. theses.fr [theses.fr]

- 8. Re‐evaluation of sorbitan monostearate (E 491), sorbitan tristearate (E 492), sorbitan monolaurate (E 493), sorbitan monooleate (E 494) and sorbitan monopalmitate (E 495) when used as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SORBITAN PALMITATE | CAS#:5050-91-9 | Chemsrc [chemsrc.com]

- 10. sorbitan sesquioleate | CAS#:8007-43-0 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide on the Hydrolytic Stability of Ethoxylated Trimethylolpropane Triacrylate (TMPTA-EO) Monomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxylated trimethylolpropane triacrylate (TMPTA-EO) is a multifunctional monomer widely utilized in various applications, including coatings, inks, adhesives, and medical devices, owing to its rapid curing response and the desirable physicochemical properties it imparts to the resulting polymer networks.[1][2][3] However, the ester linkages inherent in its molecular structure render it susceptible to hydrolysis, a critical consideration for applications where long-term stability in aqueous or humid environments is paramount. This guide provides a comprehensive technical overview of the hydrolytic stability of TMPTA-EO, delving into the underlying chemical mechanisms, influential factors, and robust analytical methodologies for its assessment. By synthesizing fundamental principles with practical, field-proven insights, this document aims to equip researchers and professionals with the necessary knowledge to predict, control, and mitigate the hydrolytic degradation of TMPTA-EO-based materials.

Introduction: The Dual Nature of TMPTA-EO in Advanced Applications

Ethoxylated trimethylolpropane triacrylate is a trifunctional acrylate ester monomer derived from trimethylolpropane.[4] The ethoxylation introduces ethylene oxide units, which enhances solubility and compatibility with other formulation components.[5] Its trifunctionality allows for the formation of highly cross-linked polymer networks upon polymerization, contributing to excellent thermal stability, chemical resistance, and mechanical properties in the cured material.[1][6] These attributes make TMPTA-EO a valuable component in formulations for:

-

Coatings and Inks: Providing durability, abrasion resistance, and rapid UV curing.[4][5]

-

Adhesives and Sealants: Offering strong adhesion and good environmental resistance.[1][4]

-

Biomedical Devices and Dental Composites: Where biocompatibility and stability in physiological environments are crucial.[4]

Despite these advantages, the presence of three acrylate ester groups in the TMPTA-EO molecule is an intrinsic vulnerability. The ester bonds are susceptible to cleavage by water, a process known as hydrolysis.[7] This chemical degradation can lead to a deterioration of the material's properties over time, including loss of mechanical strength, changes in dimensions, and the leaching of degradation products.[7] For applications in drug delivery, medical implants, and long-lasting coatings, understanding and controlling this hydrolytic instability is a primary concern.

The Chemistry of Acrylate Ester Hydrolysis: A Mechanistic Perspective

The hydrolysis of acrylate esters is a well-understood chemical reaction that can be catalyzed by both acids and bases.[8] However, base-catalyzed hydrolysis is significantly more prevalent and proceeds at a much faster rate for acrylate and methacrylate esters.[8]

Base-Catalyzed Hydrolysis (Saponification)

The generally accepted mechanism for base-catalyzed hydrolysis of esters is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[8] This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group.

The key steps are as follows:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acrylate ester. This leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The ethoxy group attached to the trimethylolpropane core is a better leaving group than the hydroxide ion, so it is expelled.

-

Proton Transfer: The expelled alkoxide is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and the corresponding alcohol.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[9] It involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[9] While possible, this mechanism is generally slower than base-catalyzed hydrolysis for acrylates.

The hydrolytic degradation of a TMPTA-EO monomer will result in the formation of acrylic acid and the ethoxylated trimethylolpropane core. The cleavage of one or more of the acrylate arms will reduce the cross-linking density of the polymer network, leading to a decline in its physical properties.

Key Factors Influencing the Hydrolytic Stability of TMPTA-EO

The rate and extent of TMPTA-EO hydrolysis are not solely dependent on its chemical structure but are also significantly influenced by a range of environmental and formulation-specific factors.[10]

-

pH: As discussed, the hydrolysis of acrylates is highly pH-dependent. The rate is significantly accelerated under alkaline (basic) conditions due to the higher concentration of hydroxide ions.[8] Neutral and acidic conditions result in a much slower rate of degradation.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[11] This is a critical consideration for materials intended for use at elevated temperatures or those that undergo thermal sterilization processes.

-

Steric Hindrance: The molecular structure surrounding the ester group can influence its susceptibility to hydrolysis. While TMPTA-EO is a relatively small molecule, the bulky trimethylolpropane core and the presence of three acrylate arms may offer some steric hindrance compared to simpler monoacrylates.

-

Polymer Network Architecture: In a cured material, the degree of cross-linking and the overall network architecture can impact hydrolytic stability. A densely cross-linked network may restrict the diffusion of water and ions, thereby slowing down the hydrolysis of ester groups within the bulk of the material.[12]

-

Presence of Catalysts and Inhibitors: The presence of acidic or basic impurities in a formulation can catalyze hydrolysis. Conversely, certain additives may be included to buffer the system or scavenge species that promote degradation.

Experimental Assessment of Hydrolytic Stability: A Self-Validating Protocol

A robust and reliable experimental protocol is essential for quantifying the hydrolytic stability of TMPTA-EO and predicting its long-term performance. The following step-by-step methodology provides a framework for such an investigation.

Materials and Reagents

-

Ethoxylated Trimethylolpropane Triacrylate (TMPTA-EO) of known purity and degree of ethoxylation.

-

Buffer solutions of various pH values (e.g., pH 4, 7, and 10).

-

High-purity water (e.g., HPLC grade).

-

Analytical standards of acrylic acid and the TMPTA-EO monomer.

-

Solvents for extraction and analysis (e.g., acetonitrile, methanol).

-

Temperature-controlled incubator or water bath.

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[13][14][15]

Experimental Workflow

The following diagram illustrates the logical flow of a typical hydrolytic stability study.

Caption: Experimental workflow for assessing the hydrolytic stability of TMPTA-EO.

Detailed Step-by-Step Protocol

-

Preparation of Test Solutions:

-

Prepare stock solutions of TMPTA-EO in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Prepare aqueous buffer solutions at the desired pH levels (e.g., 4.0, 7.0, and 10.0).

-

-

Initiation of the Hydrolysis Study:

-

In sealed vials, add a known volume of the TMPTA-EO stock solution to a known volume of each buffer solution to achieve the target final concentration of the monomer.

-

Prepare triplicate samples for each pH and temperature condition.

-

Include control samples of the monomer in a non-aqueous solvent to monitor for any non-hydrolytic degradation.

-

-

Incubation:

-

Place the vials in a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperatures (e.g., 25°C, 40°C, and 60°C).

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each vial.

-

Immediately quench the hydrolysis reaction if necessary by adding a strong acid (for base-catalyzed reactions) or a strong base (for acid-catalyzed reactions) to neutralize the catalyst, or by diluting the sample in the mobile phase for immediate analysis.

-

-

Analytical Quantification:

-

Analyze the collected samples using a validated HPLC or GC method.[16]

-

HPLC Method: A reverse-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water. Detection can be performed using a UV detector at a wavelength where the acrylate group absorbs (typically around 210 nm).

-

GC Method: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) can be used. Detection is typically done with a Flame Ionization Detector (FID).

-

-

Quantify the concentration of the remaining TMPTA-EO monomer and the concentration of the formed acrylic acid by comparing the peak areas to those of calibration standards.

-

Data Analysis and Interpretation

The data obtained from the analytical measurements can be used to determine the kinetics of the hydrolysis reaction. By plotting the concentration of TMPTA-EO versus time, the degradation rate can be calculated. This allows for a quantitative comparison of the stability of the monomer under different conditions.

Visualization of the Hydrolytic Degradation Pathway

The following diagram illustrates the chemical transformation of TMPTA-EO during hydrolysis.

Caption: Simplified mechanism of TMPTA-EO hydrolysis.

Summary and Concluding Remarks

The hydrolytic stability of ethoxylated trimethylolpropane triacrylate is a critical parameter that dictates its suitability for applications in environments where exposure to moisture is a factor. The degradation of TMPTA-EO is primarily driven by base-catalyzed hydrolysis of its acrylate ester linkages. The rate of this degradation is significantly influenced by pH, temperature, and the surrounding chemical environment.

A thorough understanding of these principles, coupled with a robust experimental approach to quantify hydrolytic stability, is essential for the rational design and development of durable and reliable materials. The methodologies and insights provided in this guide serve as a foundational resource for researchers and professionals working with TMPTA-EO and other acrylate-based systems. By proactively addressing the challenge of hydrolytic instability, the full potential of these versatile monomers can be realized in a wide array of advanced applications.

References

-

Fujisawa, S., & Ishihara, M. (2004). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 5(4), 234-243. [Link]

-

Patsnap. (2025). Enhancing Acrylic Resin's Resistance to Hydrolysis. Patsnap Eureka. [Link]

-

Narancic, B., et al. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Applied Microbiology and Biotechnology, 105(1), 19-33. [Link]

-

Keles, H., et al. (2015). Investigation of Factors Influencing the Hydrolytic Degradation of Single PLGA Microparticles. Polymer Degradation and Stability, 119, 228-241. [Link]

-

National Toxicology Program. (1991). Nomination Background: Trimethylolpropane triacrylate. [Link]

-

Wikipedia. Trimethylolpropane triacrylate. [Link]

-

Rikkengberg, S., et al. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate. Biomacromolecules, 22(10), 4236-4247. [Link]

-

ResearchGate. Structure of trimethylolpropane triacrylate (TMPTA) and ethoxylated.... [Link]

-

Keles, H., et al. (2015). Investigation of factors influencing the hydrolytic degradation of single PLGA microparticles. Polymer Degradation and Stability, 119, 228-241. [Link]

-

The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. [Link]

-

Kowa Chemicals USA. Ethoxylated Trimethylolpropane Triacrylate (EO3-TMPTA). [Link]

-

Feng-Chem. China Ethoxylated Trimethylolpropane Triacrylate Manufacturers Suppliers Factory. [Link]

-

Wang, Y., et al. (2020). Determination of two acrylates in environmental water by high performance liquid chromatography. E3S Web of Conferences, 144, 01007. [Link]

-

Ghanayem, B. I., & Burka, L. T. (1992). Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. Journal of Biochemical Toxicology, 7(1), 47-53. [Link]

-

Papanastasiou, G., et al. (2007). HPLC determination of residual monomers released from heat-cured acrylic resins. Materia Medica, 19(3), 135-140. [Link]

- "Acrylic Ester Polymers". Ullmann's Encyclopedia of Industrial Chemistry.

-

da Silva, A. P., et al. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Brazilian Journal of Analytical Chemistry, 9(37), 1-13. [Link]

Sources

- 1. kowachemical.com [kowachemical.com]

- 2. トリメチルプロパンエトキシレートトリアクリレート average Mn ~428 | Sigma-Aldrich [sigmaaldrich.com]

- 3. sfdchem.com [sfdchem.com]

- 4. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]

- 5. CAS 28961-43-5: Ethoxylated trimethylolpropane triacrylate [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing Acrylic Resin’s Resistance to Hydrolysis [eureka.patsnap.com]

- 8. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shura.shu.ac.uk [shura.shu.ac.uk]

- 12. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. brjac.com.br [brjac.com.br]

- 16. researchgate.net [researchgate.net]

polymerization shrinkage rates of CAS 29116-98-5

An In-Depth Technical Guide to the Polymerization Shrinkage of 2-Propenoic acid, 2-methyl-, 7-(2-oxo-1,3-oxazolidin-4-yl)heptyl ester (CAS 29116-98-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel monomers, such as 2-Propenoic acid, 2-methyl-, 7-(2-oxo-1,3-oxazolidin-4-yl)heptyl ester (CAS 29116-98-5), is critical for advancing material science, particularly in applications requiring high precision and stability like drug delivery systems and medical devices. A crucial parameter influencing the performance of a polymerizable monomer is its volumetric shrinkage upon polymerization. This guide provides a comprehensive framework for understanding, measuring, and predicting the polymerization shrinkage of this novel oxazolidinone-containing methacrylate. While specific experimental data for this compound is not yet publicly available, this document, written from the perspective of a Senior Application Scientist, offers a foundational understanding and detailed experimental protocols to enable researchers to characterize this and other new monomers. We will delve into the theoretical underpinnings of polymerization shrinkage, explore the anticipated influence of the unique chemical structure of CAS 29116-98-5, and provide step-by-step methodologies for accurate and reliable measurement of this critical property.

Introduction: The Phenomenon of Polymerization Shrinkage

Polymerization shrinkage is the volumetric reduction that occurs when monomer units are converted into a polymer network. This phenomenon is a consequence of the replacement of longer van der Waals forces between monomer molecules with shorter, stronger covalent bonds in the polymer chain. In the context of high-performance applications, such as dental restorations, precision coatings, and controlled-release drug matrices, this shrinkage can lead to significant internal stresses, microleakage, and dimensional instability, ultimately compromising the integrity and efficacy of the final product.[1][2] Therefore, the accurate characterization of polymerization shrinkage is a non-negotiable step in the research and development of new polymeric materials.

Methacrylate-based monomers, a class to which CAS 29116-98-5 belongs, are widely utilized for their favorable polymerization kinetics and mechanical properties. However, they are also known to exhibit considerable polymerization shrinkage.[3] The magnitude of this shrinkage is influenced by a variety of factors, including the chemical structure of the monomer, the degree of conversion, and the conditions of polymerization.[3]

The Monomer in Focus: 2-Propenoic acid, 2-methyl-, 7-(2-oxo-1,3-oxazolidin-4-yl)heptyl ester (CAS 29116-98-5)

The chemical structure of this novel monomer offers several points of interest for predicting its polymerization shrinkage behavior.

-

The Methacrylate Group: This is the polymerizable functional group. The free-radical polymerization of the carbon-carbon double bond is the primary driver of shrinkage.[2][3]

-

The Heptyl Spacer: This long (C7) aliphatic chain provides flexibility and increases the molecular weight of the monomer. Generally, monomers with higher molecular weights exhibit lower polymerization shrinkage because there are fewer reactive groups per unit volume.[3]

-

The Oxazolidinone Ring: This heterocyclic moiety is a unique feature. Oxazolidinone structures are of significant interest in medicinal chemistry for their antibacterial properties.[4][5][6][7] In the context of polymerization, this rigid, polar ring system could influence inter- and intramolecular interactions, potentially affecting the packing of the polymer chains and, consequently, the overall shrinkage. The presence of the oxazolidinone ring has been shown to increase the glass transition temperature of polymers.[8]

Hypothesized Influence on Polymerization Shrinkage:

It can be hypothesized that the high molecular weight imparted by the heptyl chain and the oxazolidinone ring will lead to a relatively lower polymerization shrinkage compared to smaller, difunctional methacrylates like TEGDMA. However, the specific interactions of the oxazolidinone ring and the degree of conversion achieved will be critical determinants of the final volumetric change.

Factors Influencing Polymerization Shrinkage

A thorough understanding of the factors that control polymerization shrinkage is essential for designing experiments and interpreting results.

| Factor | Influence on Polymerization Shrinkage | Rationale |

| Monomer Structure | Higher molecular weight and lower functional group density generally lead to lower shrinkage.[3] | Fewer covalent bonds are formed per unit volume. |

| Degree of Conversion | Higher degree of conversion results in greater shrinkage.[9] | More monomer units are converted to polymer, leading to a greater overall volume reduction. |

| Polymerization Rate | A faster polymerization rate can lead to the rapid development of shrinkage stress.[10] | The polymer network vitrifies quickly, limiting the time for relaxation and flow. |

| Fillers and Additives | The inclusion of inert fillers reduces overall shrinkage. | Fillers do not participate in the polymerization and occupy volume, thus reducing the proportion of shrinking resin. |

| Temperature | Higher temperatures can increase the rate of polymerization and the final degree of conversion, potentially leading to higher shrinkage.[11] | Increased molecular mobility facilitates more complete polymerization. |

Standardized Methodologies for Measuring Volumetric Polymerization Shrinkage

The accurate measurement of polymerization shrinkage is paramount. Several well-established methods are available, each with its own advantages and considerations.

Archimedes' Principle (Buoyancy Method) - ISO 17304

This method is based on determining the density of the monomer before and after polymerization. The difference in density is then used to calculate the volumetric shrinkage. This is a widely accepted and standardized method.[4][11]

Experimental Protocol:

-

Sample Preparation (Uncured):

-

Accurately weigh a known mass of the uncured monomer (m_air, uncured).

-

Using a density determination kit with a high-precision balance, measure the mass of the uncured monomer while it is submerged in a liquid of known density (e.g., distilled water) (m_liquid, uncured).

-

-

Polymerization:

-

Prepare a sample of the monomer for polymerization. If it is a photopolymerizable system, place a known volume in a mold of defined dimensions.

-

Initiate polymerization under controlled conditions (e.g., specific light intensity and duration for photocuring, or controlled temperature for thermal curing).

-

-

Sample Preparation (Cured):

-

Carefully remove the cured polymer sample from the mold.

-

Accurately weigh the cured polymer in air (m_air, cured).

-

Measure the mass of the cured polymer while it is submerged in the same liquid of known density (m_liquid, cured).

-

-

Calculations:

-

Calculate the density of the uncured monomer (ρ_uncured) and the cured polymer (ρ_cured) using the following formula, which is derived from Archimedes' principle:[3][6][7][10][12] ρ = (m_air * ρ_liquid) / (m_air - m_liquid)

-

Calculate the volumetric polymerization shrinkage (S) using the formula:[2][4] S (%) = [ (ρ_cured - ρ_uncured) / ρ_cured ] * 100

-

Diagram of the Archimedes' Principle Setup:

Caption: Workflow for density measurement using Archimedes' principle.

Gas Pycnometry

Gas pycnometry is a non-destructive technique that provides a highly accurate measurement of the true volume of a solid by displacing a known amount of an inert gas, typically helium.[13][14][15][16][17]

Experimental Protocol:

-

Volume of Uncured Monomer:

-

Accurately weigh a sample of the uncured monomer.

-

Place the uncured monomer in a sealed container of known volume and determine the volume of the monomer using the gas pycnometer.

-

-

Polymerization:

-

Polymerize a separate, identical sample of the monomer under the same controlled conditions as in the Archimedes method.

-

-

Volume of Cured Polymer:

-

Accurately weigh the cured polymer sample.

-

Place the cured polymer in the sample chamber of the gas pycnometer and measure its volume.

-

-

Calculation:

-

Calculate the densities of the uncured and cured materials (ρ = mass/volume).

-

Calculate the volumetric polymerization shrinkage using the same formula as in the Archimedes method.

-

Diagram of the Gas Pycnometry Workflow:

Caption: Experimental workflow for measuring polymerization shrinkage using gas pycnometry.

Dilatometry

Dilatometry directly measures the change in volume of a sample during polymerization by monitoring the displacement of a confining liquid.[18][19]

Principle:

A known volume of the monomer is placed in a dilatometer, which is then filled with a non-reacting liquid (e.g., mercury or water). As the monomer polymerizes and shrinks, the liquid is drawn into a calibrated capillary tube. The change in the liquid level in the capillary is directly proportional to the volumetric shrinkage of the sample.

Considerations:

This method allows for real-time measurement of shrinkage kinetics. However, it can be sensitive to temperature fluctuations, which can affect the volume of the confining liquid.

Strain Gauge Method

This technique measures the linear dimensional change of a sample during polymerization.[18][20][21]

Principle:

A strain gauge is bonded to a surface in contact with the polymerizing sample. As the material shrinks, it induces a strain in the gauge, which is measured electronically. This method is particularly useful for measuring the post-gel shrinkage, which is the shrinkage that occurs after the material has solidified and can no longer flow.

Calculation:

The linear shrinkage can be used to estimate the volumetric shrinkage, although this conversion assumes isotropic shrinkage, which may not always be the case.

Data Interpretation and Comparative Analysis

When measuring polymerization shrinkage, it is crucial to perform multiple measurements for each method to ensure reproducibility. The results from different methods should be compared, and any discrepancies should be analyzed. For instance, the Archimedes method and gas pycnometry are generally considered to be highly accurate for determining the total volumetric shrinkage. Dilatometry provides valuable kinetic information, while the strain gauge method is well-suited for studying the development of shrinkage stress.

Example Data Table (Hypothetical):

| Measurement Method | Mean Volumetric Shrinkage (%) | Standard Deviation |

| Archimedes' Principle | 3.5 | 0.2 |

| Gas Pycnometry | 3.6 | 0.1 |

| Dilatometry (at 10 min) | 3.4 | 0.3 |

| Strain Gauge (linear, converted) | 3.2 | 0.4 |

Conclusion

The polymerization shrinkage of 2-Propenoic acid, 2-methyl-, 7-(2-oxo-1,3-oxazolidin-4-yl)heptyl ester (CAS 29116-98-5) is a critical parameter that will dictate its suitability for various high-precision applications. This guide provides a comprehensive framework for researchers and scientists to approach the characterization of this novel monomer. By understanding the underlying principles of polymerization shrinkage, the influence of the monomer's unique chemical structure, and by employing rigorous and standardized measurement techniques, the scientific community can effectively evaluate the potential of this and other new materials. The provided protocols for the Archimedes' principle, gas pycnometry, dilatometry, and strain gauge methods offer a robust toolkit for a thorough investigation. The insights gained from such studies will be invaluable for the rational design of next-generation polymers for advanced applications in drug development and beyond.

References

Sources

- 1. Method to measure the polymerization shrinkage of light-cured composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Archimedes [appstate.edu]

- 4. Comparing Polymerization Shrinkage Measurement Methods for Universal Shade Flowable Resin-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical configuration analysis of four methods for measuring polymerization shrinkage strain of composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. alliedacademies.org [alliedacademies.org]

- 9. m.youtube.com [m.youtube.com]

- 10. yapraksanmasterbatch.com [yapraksanmasterbatch.com]

- 11. ISO 17304:2013 - EVS standard evs.ee | en [evs.ee]

- 12. labdepotinc.com [labdepotinc.com]

- 13. covalent.com [covalent.com]

- 14. measurlabs.com [measurlabs.com]

- 15. covalent.com [covalent.com]

- 16. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 17. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]

- 18. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Polymerization of a Versatile Monomer

Welcome to a comprehensive guide on the free radical polymerization of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), a monomer of significant interest in materials science, particularly for the development of hybrid organic-inorganic materials. This document is designed to provide you not just with protocols, but with a deeper understanding of the principles governing the polymerization of this functional monomer. Our focus will be on the practical application of common free radical initiators, empowering you to tailor the synthesis of poly(3-(trimethoxysilyl)propyl methacrylate) [poly(TMSPMA)] to your specific research and development needs.

Section 1: Understanding the Monomer - 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)

TMSPMA (CAS No. 2530-85-0) is a unique monomer that bridges the worlds of organic and inorganic chemistry. Its structure contains a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group. This dual functionality allows for the formation of organic polymer chains with pendent silyl ester groups that can undergo hydrolysis and condensation to form a cross-linked polysiloxane network. This property is invaluable for creating materials with enhanced mechanical strength, thermal stability, and adhesion to inorganic substrates.

Key Properties of TMSPMA:

| Property | Value |

| Molecular Formula | C10H20O5Si |

| Molecular Weight | 248.35 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 190 °C |

| Density | 1.045 g/mL at 25 °C |

Section 2: The Engine of Polymerization - Free Radical Initiators

Free radical polymerization is a chain reaction process that involves three key steps: initiation, propagation, and termination. The initiator is the critical component that kick-starts this process by generating free radicals. The choice of initiator is paramount as it dictates the reaction conditions, particularly temperature, and can influence the properties of the final polymer.

Two of the most widely used classes of thermal initiators for free radical polymerization are azo compounds and organic peroxides. In this guide, we will focus on two exemplary initiators:

-

Azobisisobutyronitrile (AIBN): An azo compound that decomposes upon heating to generate two 2-cyanopropyl radicals and nitrogen gas.

-

Benzoyl Peroxide (BPO): A peroxide that cleaves at the oxygen-oxygen bond to form two benzoyloxy radicals.

The selection between these initiators often comes down to the desired reaction temperature and the solvent system. AIBN is favored for its predictable decomposition kinetics and the fact that it does not generate oxygenated radicals that can participate in side reactions. BPO, on the other hand, can be used at a wider range of temperatures and is often employed in redox initiation systems for room temperature polymerization.

Section 3: The Polymerization Mechanism - A Step-by-Step Look

The free radical polymerization of TMSPMA proceeds through a well-established mechanism:

-

Initiation: The initiator (e.g., AIBN or BPO) decomposes upon heating to form primary free radicals (R•). This radical then adds to the double bond of a TMSPMA monomer, forming a monomer radical.

-

Propagation: The newly formed monomer radical adds to another TMSPMA monomer, and this process repeats, rapidly increasing the length of the polymer chain.

-

Termination: The growth of a polymer chain is halted by the reaction of two growing chain radicals (either by combination or disproportionation) or by reaction with an impurity.

Caption: Free radical polymerization mechanism of TMSPMA.

Section 4: Experimental Protocols

Here, we provide detailed protocols for the free radical polymerization of TMSPMA using AIBN and BPO as initiators. These protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Safety First: Handling TMSPMA and Initiators

Before commencing any experimental work, it is crucial to be aware of the hazards associated with the chemicals involved.

-

3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA): Combustible liquid. Causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Azobisisobutyronitrile (AIBN): Flammable solid. Can decompose explosively if heated above 65°C. Store in a cool, dry place away from heat and sources of ignition.[2]

-

Benzoyl Peroxide (BPO): Strong oxidizing agent. Can cause fire or explosion. May cause eye irritation and skin sensitization. Keep away from combustible materials.[3]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: Bulk Polymerization of TMSPMA using AIBN

This protocol describes the polymerization of TMSPMA without a solvent, which is known as bulk polymerization. This method is useful for producing a high-purity polymer.

Materials:

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN)

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Vacuum line

-

Oil bath

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF) (for dissolution)

Procedure:

-

Monomer Purification: To remove the inhibitor (typically hydroquinone or its monomethyl ether), pass the TMSPMA monomer through a column of activated basic alumina.

-

Reaction Setup: In a clean, dry Schlenk flask, add the purified TMSPMA (e.g., 10 g, 40.2 mmol).

-

Initiator Addition: Add AIBN (e.g., 0.066 g, 0.4 mmol, 1 mol% with respect to the monomer).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir the mixture. The reaction time will vary depending on the desired conversion, but a typical duration is 4-6 hours. The viscosity of the solution will increase as the polymerization progresses.

-

Termination and Purification: After the desired time, terminate the reaction by cooling the flask in an ice bath. Dissolve the viscous polymer in a minimal amount of THF.

-

Precipitation: Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the poly(TMSPMA).

-

Drying: Collect the white polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure by ¹H NMR and ¹³C NMR. The disappearance of the vinyl proton signals (around 5.5-6.1 ppm) and the appearance of a broad polymer backbone signal will indicate successful polymerization.

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

Protocol 2: Solution Polymerization of TMSPMA using BPO

Solution polymerization is advantageous for controlling the reaction exotherm and reducing the viscosity of the reaction medium.

Materials:

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), inhibitor removed

-

Benzoyl Peroxide (BPO)

-

Anhydrous toluene (or other suitable solvent)

-

Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stir bar

-

Heating mantle

-

Methanol (for precipitation)

Procedure:

-

Monomer Purification: Purify the TMSPMA monomer as described in Protocol 1.

-

Reaction Setup: In the three-neck flask, dissolve the purified TMSPMA (e.g., 10 g, 40.2 mmol) in anhydrous toluene (e.g., 20 mL).

-

Initiator Addition: Add BPO (e.g., 0.097 g, 0.4 mmol, 1 mol% with respect to the monomer).

-

Inert Atmosphere: Purge the flask with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a positive nitrogen pressure throughout the reaction.

-

Polymerization: Heat the reaction mixture to 80-90°C with continuous stirring. The reaction time will typically be in the range of 6-12 hours.

-

Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

-

Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Characterization:

The resulting polymer can be characterized using the same techniques as described in Protocol 1 (NMR and GPC).

Section 5: Controlling Polymer Properties

The molecular weight and polydispersity of the resulting poly(TMSPMA) are critical parameters that influence its final properties. These can be controlled by adjusting the polymerization conditions:

-

Initiator Concentration: Increasing the initiator concentration generally leads to a lower average molecular weight, as more polymer chains are initiated simultaneously.[1][3]

-

Monomer Concentration: A higher monomer concentration typically results in a higher molecular weight.

-

Temperature: Higher temperatures increase the rate of both initiation and termination. The overall effect on molecular weight can be complex but often leads to a decrease.

-

Chain Transfer Agents: The addition of a chain transfer agent can be used to intentionally lower the molecular weight.

Typical Polymerization Parameters and Expected Outcomes:

| Initiator | Polymerization Type | Temperature (°C) | Initiator Conc. (mol%) | Solvent | Typical Mn ( g/mol ) | Typical PDI |

| AIBN | Bulk | 60-80 | 0.1 - 1.0 | None | 20,000 - 100,000 | 1.5 - 2.5 |

| BPO | Solution | 80-100 | 0.1 - 1.0 | Toluene | 15,000 - 80,000 | 1.6 - 3.0 |

Note: These are approximate values and can vary depending on the specific reaction conditions.

Section 6: Visualization of Experimental Workflow

Caption: General workflow for the free radical polymerization of TMSPMA.

Section 7: Concluding Remarks

This guide provides a foundation for the successful free radical polymerization of 3-(trimethoxysilyl)propyl methacrylate. By understanding the roles of the monomer and initiator, and by carefully controlling the reaction conditions, researchers can synthesize poly(TMSPMA) with tailored properties for a wide range of applications, from dental materials to coatings and nanocomposites.[4] The protocols provided herein serve as a starting point, and optimization may be necessary to achieve the desired outcomes for your specific research goals. Always prioritize safety and consult the relevant literature to stay informed of the latest advancements in this exciting field of polymer chemistry.

References

-

Wikipedia. (2023). Azobisisobutyronitrile. Retrieved from [Link]

- Pil-Ali, A. (n.d.). Safe Operating Procedure (SOP) for 3-(Trimethoxysilyl) propyl methacrylate.

- Dziadek, M., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement.

- MDPI. (2023). Porous Copolymers of 3-(Trimethoxysilyl)

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 2530-85-0, 3-(Trimethoxysilyl)propyl methacrylate. Retrieved from [Link]

- Varshney, A., et al. (2011). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry.

- MDPI. (2024).

- ResearchGate. (2010). The Effect of 3-(Trimethoxysilyl) Propyl Methacrylate on the Mechanical, Thermal, and Morphological Properties of Poly(methyl methacrylate)/Hydroxyapatite Composites. Journal of Applied Polymer Science.

Sources

Application Note & Protocols: A Guide to Grafting Ethoxylated Trimethylolpropane Triacrylate (ETPTA) onto Polymer Backbones

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodology of grafting Ethoxylated Trimethylolpropane Triacrylate (ETPTA), a multifunctional acrylate monomer, onto various polymer backbones. Grafting is a powerful technique to modify the physicochemical properties of polymers, and the use of ETPTA allows for the introduction of a highly cross-linked network, significantly enhancing mechanical strength, thermal stability, and altering surface characteristics. This guide delves into the underlying free-radical mechanisms, offers detailed protocols for both thermal and photoinitiated grafting procedures, outlines critical characterization techniques for validation, and provides a troubleshooting reference. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize these protocols for their specific applications, from developing advanced biomaterials to engineering high-performance composites.

Introduction to Polymer Grafting with ETPTA

Polymer grafting is a versatile method used to covalently bond new polymer chains (branches) onto an existing polymer backbone.[1][2] This technique fundamentally alters the material's properties by combining the characteristics of both the backbone and the grafted chains. Common strategies to achieve this include "grafting from," "grafting to," and "grafting through" methods.[3][4] This guide focuses on the "grafting from" approach, where active sites are created on the polymer backbone to initiate the polymerization of monomers.[1][5]

Ethoxylated Trimethylolpropane Triacrylate (ETPTA) is a trifunctional monomer prized for its high reactivity in free-radical polymerization, low viscosity, and its ability to form densely cross-linked polymer networks upon curing.[6][7][8] Its molecular structure, featuring a central trimethylolpropane core with three ethoxylated acrylate arms, is key to its functionality. The ethoxy groups impart flexibility to the resulting polymer network, while the three acrylate groups enable rapid and efficient cross-linking.[6]

Grafting ETPTA onto polymer backbones such as polypropylene (PP), polyethylene (PE), or cellulose can lead to significant improvements in:

-

Mechanical Properties: Enhanced tensile strength, hardness, and abrasion resistance.[9]

-

Thermal Stability: Increased resistance to thermal degradation due to the formation of a stable, cross-linked network.

-

Adhesion and Compatibility: Improved adhesion to various substrates and enhanced compatibility in polymer blends.[10]

-

Surface Modification: Tailoring of surface properties, such as wettability and biocompatibility, for specialized applications in coatings, biomaterials, and drug delivery systems.[2][11]

The "Grafting From" Mechanism: A Free-Radical Approach

The most prevalent method for grafting acrylates like ETPTA is free-radical polymerization.[6][12] The "grafting from" process can be broken down into three main stages: initiation, propagation, and termination.

-

Initiation: High-energy input (e.g., heat, UV radiation) is used to generate radical sites directly on the polymer backbone.[1] This is often facilitated by a chemical initiator. For instance, a thermal initiator like a peroxide will decompose, and the resulting primary radicals will abstract a hydrogen atom from the polymer backbone, creating a macro-radical.

-

Propagation: The newly formed macro-radical acts as the initiation site for the polymerization of ETPTA monomers. The ETPTA molecules add sequentially to the active site, growing a new polymer chain from the backbone.

-

Termination: The growth of the grafted chains is halted through reactions such as radical combination or disproportionation. Due to ETPTA's trifunctionality, extensive cross-linking between growing chains is a dominant and desired outcome, leading to the formation of a stable network structure.

Two primary methods are employed to initiate this process: thermal initiation and photoinitiation.

-

Thermal Initiation: Utilizes radical initiators (e.g., benzoyl peroxide, dicumyl peroxide) that decompose at a specific temperature to generate radicals.[13][14] This method is highly effective for melt grafting processes like reactive extrusion.[10][15]

-

Photoinitiation: Employs photoinitiators (e.g., benzophenone) that, upon absorption of UV light, generate radicals.[6][16] This technique is ideal for surface modification, as the initiation can be confined to the irradiated surface, preserving the bulk properties of the polymer.[17][18]

Figure 1: General mechanism for free-radical "grafting from" polymerization.

Pre-Grafting Considerations and Component Selection

The success of a grafting reaction hinges on the careful selection of the polymer backbone, monomer, and initiation system.

| Component | Key Considerations | Rationale & Expert Insights |

| Polymer Backbone | - Presence of abstractable hydrogens (e.g., tertiary C-H in polypropylene).- Chemical stability under reaction conditions.- Physical form (powder, film, melt). | Polypropylene is often easier to graft onto than polyethylene due to its more labile tertiary hydrogens. The backbone must not degrade under the heat or UV radiation used for initiation. The physical form will dictate the choice between melt, solution, or surface grafting. |

| ETPTA Monomer | - Purity and inhibitor content.- Degree of ethoxylation. | Commercial monomers contain inhibitors (e.g., hydroquinone) to prevent premature polymerization. These may need to be removed for sensitive or controlled reactions. The length of the ethoxy chains influences the flexibility and hydrophilicity of the final graft.[6] |

| Initiation System | Thermal Initiator: - Half-life temperature (T½).- Compatibility with the polymer melt.Photoinitiator: - Wavelength of maximum absorption (λmax).- Solubility in the reaction medium. | The initiator's T½ should align with the polymer's processing temperature to ensure a controlled radical flux. For photoinitiation, the initiator's λmax must overlap with the lamp's emission spectrum for efficient radical generation.[16][18][19] |

| Reaction Medium | - Melt (Solvent-free): Environmentally friendly, suitable for reactive extrusion.- Solution: Allows for lower temperatures and better heat control.- Suspension: Useful for modifying polymer powders or beads.[13] | Melt grafting is industrially scalable but can lead to polymer degradation if not controlled. Solution grafting offers finer control but requires solvent handling and removal. The choice is a trade-off between process control, scalability, and environmental impact. |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two common grafting scenarios.

Protocol 1: Thermal Melt Grafting of ETPTA onto Polypropylene (PP)

This protocol is designed for modifying the bulk properties of PP using a batch mixer or twin-screw extruder, simulating an industrial reactive extrusion process.

Objective: To increase the melt strength and introduce a cross-linked network within a polypropylene backbone.

Materials & Reagents:

-

Polypropylene (PP) homopolymer powder (Melt Flow Index: 4-10 g/10 min).

-

Ethoxylated Trimethylolpropane Triacrylate (ETPTA, average Mn ~428).[7]

-

Dicumyl Peroxide (DCP), 98%.

-

Acetone (ACS grade) for cleaning and extraction.

-

Nitrogen gas (high purity).

Equipment:

-

Internal batch mixer (e.g., Brabender or Haake type) with temperature and torque control.

-

Compression molder.

-

Soxhlet extraction apparatus.

-

Vacuum oven.

Figure 2: Workflow for thermal melt grafting of ETPTA onto polypropylene.

Step-by-Step Methodology:

-

Preparation: Dry the PP powder in a vacuum oven at 80°C for 4 hours to remove any moisture.

-

Formulation: In a sealed bag, thoroughly dry-blend the PP powder with the desired amount of ETPTA (e.g., 5 phr - parts per hundred resin) and DCP initiator (e.g., 0.5 phr).

-

Causality Note: The DCP concentration is critical. Too high a concentration can cause excessive cross-linking and chain scission (degradation) of the PP backbone, leading to poor mechanical properties.

-

-

Melt Mixing: Preheat the internal mixer to the reaction temperature (e.g., 180°C). Purge the chamber with nitrogen to create an inert atmosphere, preventing oxidative side reactions.

-

Reaction: Add the dry blend to the mixer and start mixing at a set speed (e.g., 60 RPM). The reaction is typically complete within 5-10 minutes. Monitor the mixing torque; an increase in torque indicates a rise in melt viscosity due to grafting and cross-linking.

-

Sample Collection: Once the reaction is complete, stop the rotors and quickly remove the molten polymer mass.

-

Purification: To remove any unreacted monomer and ETPTA homopolymer, take a portion of the grafted product and perform Soxhlet extraction with acetone for 8-12 hours.

-

Self-Validation: This step is essential to accurately quantify the amount of ETPTA that has been successfully grafted onto the PP backbone.

-

-

Drying & Analysis: Dry the purified sample in a vacuum oven at 60°C until a constant weight is achieved. The dried, purified material is now ready for characterization.